ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE
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Overview
Description
ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with a chlorinated methoxybenzamido group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Chlorinated Methoxybenzamido Group: This step involves the acylation of the pyrazole ring with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step is the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorinated benzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- Methyl N-4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
Uniqueness
ETHYL 2-[4-(5-CHLORO-2-METHOXYBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chlorinated methoxybenzamido and ethyl acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[4-[(5-chloro-2-methoxybenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-5-25-15(22)9-21-11(3)16(10(2)20-21)19-17(23)13-8-12(18)6-7-14(13)24-4/h6-8H,5,9H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFCCVYSKOFTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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